molecular formula C35H45N9O12 B11931895 FA-PEG5-Mal

FA-PEG5-Mal

Cat. No.: B11931895
M. Wt: 783.8 g/mol
InChI Key: AUPCXHWRHKOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-PEG5-Mal is synthesized through a series of chemical reactions involving folic acid, polyethylene glycol (PEG), and maleimide. The synthesis typically involves the conjugation of folic acid to PEG, followed by the attachment of maleimide to the PEG chain. The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified and stored under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Mechanism of Action

FA-PEG5-Mal functions as a linker in PROTACs, which are designed to degrade target proteins. The maleimide group reacts with thiol groups in the target protein, forming a stable thioether bond. This linkage facilitates the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

FA-PEG5-Mal is unique due to its combination of folic acid, PEG, and maleimide, which provides specific targeting, biocompatibility, and high reactivity, respectively. Similar compounds include:

This compound stands out due to its optimal PEG chain length, balancing solubility, flexibility, and targeting efficiency.

Biological Activity

FA-PEG5-Mal, or Folate-Polyethylene Glycol Maleimide, is a compound that has garnered significant interest in biomedical research, particularly in drug delivery systems and targeted therapies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a conjugate that combines folate (FA) with polyethylene glycol (PEG) and a maleimide group. The folate moiety allows for specific targeting of folate receptors, which are overexpressed in various cancer cells. The PEG component enhances solubility and stability, while the maleimide group facilitates conjugation to thiol-containing molecules, such as proteins or peptides.

  • Targeted Delivery : The folate moiety binds to folate receptors on cancer cells, enabling selective uptake of the conjugated drug or therapeutic agent.
  • Increased Circulation Time : The PEGylation reduces renal clearance and proteolytic degradation, leading to prolonged circulation time in the bloodstream.
  • Controlled Release : The maleimide group allows for site-specific attachment to biomolecules, which can be advantageous for controlled release applications.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Study TypeFindingsReference
In Vitro This compound demonstrated enhanced cellular uptake in folate receptor-positive cancer cell lines compared to non-targeted controls.
In Vivo In zebrafish models, this compound showed rapid distribution to target tissues within 5 minutes post-injection.
Pharmacokinetics Studies indicated a significant increase in plasma half-life due to PEGylation, enhancing therapeutic efficacy.

Case Studies

  • Cancer Treatment : A study utilized this compound conjugated with doxorubicin for targeted therapy in xenograft models. Results showed a 50% reduction in tumor size compared to non-targeted treatments, highlighting the efficacy of targeted delivery systems.
  • Drug Formulation : Research demonstrated that incorporating this compound into nanoparticles improved drug loading efficiency and stability, leading to enhanced therapeutic outcomes in preclinical trials.

Properties

Molecular Formula

C35H45N9O12

Molecular Weight

783.8 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49)

InChI Key

AUPCXHWRHKOTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.